N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQADBXCNQPHHY-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30908424 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33305-77-0, 103451-56-5 | |
| Record name | N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-4-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30908424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-4-nitro-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.758 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance in Chemical Biology and Medicinal Chemistry Research
The strategic placement of the nitro group and the acid-labile Boc protecting group makes Boc-4-nitro-L-phenylalanine a highly significant building block in chemical biology and medicinal chemistry. The Boc group provides temporary protection for the α-amino group, allowing for selective reactions at other sites of a molecule, a fundamental principle in modern peptide synthesis. chemimpex.comsmolecule.com This is particularly crucial in Solid-Phase Peptide Synthesis (SPPS), where the compound is used to introduce a specific, non-canonical residue into a growing peptide chain. sigmaaldrich.comsmolecule.com
The electron-withdrawing nature of the para-nitro group enhances the compound's reactivity and imparts unique properties. chemimpex.com A key feature is its ability to be readily reduced to the corresponding amine, 4-amino-L-phenylalanine (Amf). kilobio.com This transformation is a gateway to a vast array of chemical modifications. The resulting amino group can be used for conjugation, crosslinking, or as a handle for attaching other functional molecules, such as fluorescent probes or drug payloads. kilobio.com
In medicinal chemistry, this compound is instrumental in designing novel therapeutics. chemimpex.com It serves as a precursor for creating enzyme inhibitors and developing targeted drug delivery systems. chemimpex.com For instance, researchers have incorporated it into peptides designed to interact with specific biological targets, leveraging the unique electronic properties conferred by the nitro/amino group to enhance binding or modulate activity. The conversion of the nitro group to a guanidino group to create antagonists for Gonadotropin-Releasing Hormone (GnRH) showcases its utility in drug discovery. google.com Furthermore, derivatives have been explored in the development of prodrugs to improve the bioavailability of therapeutic agents. chemimpex.com
Historical Context of Its Application As a Non Canonical Amino Acid Precursor
The use of Boc-4-nitro-L-phenylalanine as a precursor for non-canonical amino acids (ncAAs) is deeply rooted in the evolution of peptide chemistry. The development of SPPS by Robert Bruce Merrifield in the early 1960s created a demand for a toolbox of protected amino acids to build peptides with novel functions. Boc-protected amino acids were central to the original SPPS strategies. mdpi.com
Historically, the synthesis of 4-nitro-L-phenylalanine itself was often achieved through the direct nitration of L-phenylalanine using a mixture of nitric and sulfuric acids. researchgate.net However, this method often resulted in a mixture of isomers. The subsequent protection of the amino group with the Boc moiety provided a stable, well-defined building block suitable for controlled, stepwise peptide synthesis. google.com
Its primary historical application has been as a stable, storable precursor to 4-amino-L-phenylalanine. google.com The synthesis of peptides containing the p-amino group was challenging due to the group's reactivity. By incorporating Boc-4-nitro-L-phenylalanine into a peptide sequence first and then performing the reduction of the nitro group as a final or penultimate step, chemists could cleanly produce peptides containing the 4-amino-L-phenylalanine residue. mdpi.com This strategy has been employed to create peptides for various research applications, including the synthesis of p-azido-L-phenylalanine peptides, where the amino group is a key intermediate. This approach of installing a "masked" functionality that can be revealed later has been a powerful and long-standing strategy in chemical synthesis.
Current Research Landscape and Emerging Trends
Chemoenzymatic and Biocatalytic Approaches in Enantioselective Synthesis
Biocatalysis and chemoenzymatic strategies have emerged as powerful tools for the enantioselective synthesis of L-phenylalanine derivatives, offering mild reaction conditions and high stereochemical control. biorxiv.org These methods often bypass the need for extensive protecting group manipulations required in traditional organic synthesis. biorxiv.org
One prominent biocatalytic strategy involves the use of Phenylalanine Ammonia (B1221849) Lyases (PALs). These enzymes catalyze the reverse reaction of their natural function, performing hydroamination of trans-cinnamic acid derivatives in the presence of high ammonia concentrations. frontiersin.orgfrontiersin.org For the synthesis of 4-nitro-L-phenylalanine, 4-nitrocinnamic acid serves as the precursor. frontiersin.orggoogle.com The reaction is notable for not requiring external cofactors, relying only on the enzyme's internal 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group. frontiersin.orgfrontiersin.org To improve process efficiency, PALs can be covalently immobilized on solid supports, which allows for their use in continuous flow reactors, significantly reducing reaction times and enabling catalyst reusability. frontiersin.orgfrontiersin.org
Another innovative approach is the construction of one-pot multi-enzyme cascades. biorxiv.orgresearchgate.net Research has demonstrated a three-enzyme cascade that produces a variety of L-phenylalanine derivatives from simple aldehydes or carboxylic acids. biorxiv.orgresearchgate.net This system utilizes an L-threonine transaldolase, a phenylserine (B13813050) dehydratase, and an aminotransferase to achieve high-yield synthesis under mild, aqueous conditions. biorxiv.orgbiorxiv.org This method has shown broad substrate tolerance and excellent enantioselectivity, producing the desired L-phenylalanine derivatives with greater than 99% enantiomeric excess (e.e.). biorxiv.org
The table below summarizes key enzymatic approaches for the synthesis of L-phenylalanine derivatives.
| Enzyme/System | Precursor(s) | Product | Key Advantages |
| Phenylalanine Ammonia Lyase (PAL) | 4-Nitrocinnamic Acid, Ammonia | 4-Nitro-L-phenylalanine | No external cofactors needed; can be immobilized for continuous flow. frontiersin.orgfrontiersin.org |
| Multi-enzyme Cascade (L-TTA, PSDH, TyrB) | Aryl Aldehydes, Glycine, Pyridoxal 5'-phosphate (PLP) | L-Phenylalanine Derivatives | One-pot reaction; mild aqueous conditions; high yield and enantioselectivity (>99% e.e.). biorxiv.orgbiorxiv.org |
| Subtilisin | N-Boc-L-Phe-trifluoroethyl ester, Neuraminic acid methyl ester | Acylated Neuraminic Acid Derivative | Demonstrates enzymatic tolerance for Boc-protected amino acids in transesterification. nih.gov |
Optimized Chemical Synthesis Protocols and Yield Enhancement Strategies
The traditional chemical synthesis of 4-nitro-L-phenylalanine involves the direct nitration of L-phenylalanine using a mixed acid solution of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). researchgate.net However, this method can produce unwanted by-products, such as a condensation product of L-4-nitrophenylalanine and L-2-nitrophenylalanine. researchgate.net To enhance yield and purity, significant optimizations have been developed.
A key enhancement is the transition from traditional batch reactors to continuous flow systems, such as tubular or coil reactors. google.comresearchgate.net This change in methodology allows for better control of reaction parameters like temperature and time, leading to a significant reduction in side reactions. researchgate.net For instance, using a tubular reactor for the nitration of L-phenylalanine increased the yield of the desired 4-nitro product to 80.9%, compared to 65.2% in a batch reactor, while also shortening the reaction time from hours to minutes. researchgate.net
The subsequent protection of the amino group with the tert-butoxycarbonyl (Boc) group is a standard and crucial step. The reaction is typically performed by treating the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.org Optimized procedures for this step report high yields, often between 78% and 95%. orgsyn.org
The following table compares different chemical synthesis protocols for L-4-nitrophenylalanine.
| Reactor Type | Reagents | Temperature | Time | Yield | Reference |
| Batch Reactor | L-Phenylalanine, H₂SO₄/HNO₃ (2:1) | 0°C | 3 h | 65.2% | researchgate.net |
| Three-Neck Flask (Batch) | L-Phenylalanine, Mixed Acid | Room Temp | 12 h | 57% | google.com |
| Tubular Reactor | L-Phenylalanine, H₂SO₄/HNO₃ (2:1) | 50°C | 5 min | 80.9% | researchgate.net |
| Coil Reactor | L-Phenylalanine, H₂SO₄/HNO₃ | 60°C | 5 min | 73.3% | google.com |
Precursor Sourcing and Rational Design for Sustainable Synthesis
The sustainability of synthesizing Boc-4-nitro-L-phenylalanine is closely tied to the sourcing of its primary precursors. In conventional chemical synthesis, the key starting material is L-phenylalanine, which is subjected to nitration. researchgate.net For biocatalytic routes employing PAL enzymes, the corresponding precursor is 4-nitrocinnamic acid. frontiersin.org
Modern rational design focuses on developing more environmentally friendly and cost-effective pathways. A significant advancement in this area is the engineering of microorganisms to produce unnatural amino acids directly from simple carbon sources. Researchers have successfully designed a de novo biosynthetic pathway in Escherichia coli that produces para-nitro-L-phenylalanine (pN-Phe) from glucose. researchgate.net This was achieved by expressing N-oxygenase genes alongside genes for the biosynthesis of a precursor, para-amino-L-phenylalanine. researchgate.net Such biological synthesis methods operate under mild conditions and avoid the use of toxic reagents, presenting a greener alternative to chemical nitration. researchgate.net
Furthermore, biocatalytic cascades have been designed to utilize a wide range of inexpensive and readily available aryl aldehydes or carboxylic acids as starting materials, enhancing the economic viability and modularity of the synthesis. biorxiv.orgresearchgate.netutoronto.ca These approaches represent a shift towards more sustainable manufacturing of valuable non-canonical amino acids. utoronto.ca
Convergent and Divergent Synthetic Pathways for Complex Structures
In contrast, divergent synthesis allows for the creation of a library of structurally diverse molecules from a common intermediate. beilstein-journals.org This is highly efficient for exploring structure-activity relationships. A powerful demonstration of this concept is "proline editing," where a peptide containing a hydroxyproline (B1673980) residue is synthesized and then the hydroxyl group is divergently and stereospecifically modified post-synthesis to generate a wide array of different 4-substituted proline derivatives. nih.gov This same principle can be applied to peptides containing Boc-4-nitro-L-phenylalanine, where the nitro group can be reduced to an amine and then subjected to various derivatization reactions to create a family of related peptide analogues from a single precursor peptide.
Protecting Group Orthogonality in Multi-Step Synthesis
In the multi-step synthesis of complex molecules like peptides, protecting groups are essential to prevent unwanted side reactions at reactive functional groups. biosynth.com A critical concept in this field is orthogonality, which dictates that multiple protecting groups in a molecule can be removed selectively in any order without affecting the others. iris-biotech.defiveable.me This is achieved by choosing groups that are cleaved under different, non-interfering chemical conditions. iris-biotech.de
The Boc group is a cornerstone of this strategy. It is an acid-labile protecting group, typically removed with acids like trifluoroacetic acid (TFA). organic-chemistry.org Crucially, the Boc group is stable to basic conditions. organic-chemistry.org This stability allows for its use in an orthogonal pairing with base-labile protecting groups, most notably the fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by bases such as piperidine. biosynth.comiris-biotech.de The Boc/Fmoc pair is fundamental to modern solid-phase peptide synthesis (SPPS). fiveable.me
In Boc-4-nitro-L-phenylalanine, the Boc group protects the α-amino group, while the nitro group on the phenyl ring remains stable during standard peptide synthesis steps, including the acidic cleavage of the Boc group. For the synthesis of even more complex structures, such as branched or cyclic peptides, additional orthogonal protecting groups are required. mdpi.comub.edu Examples include the allyl group (removed by palladium catalysts) and the p-nitrobenzyloxycarbonyl (pNZ) group (removed by reduction), which are orthogonal to both Boc and Fmoc. mdpi.comub.edu This multi-layered orthogonal protection allows for precise, regioselective modification at various points in a complex molecule. mdpi.com
The table below outlines common orthogonal protecting group pairs used in synthesis.
| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Orthogonality |
| Boc (tert-butoxycarbonyl) | Acid (e.g., TFA) | Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Fully Orthogonal iris-biotech.de |
| Boc (tert-butoxycarbonyl) | Strong Acid (e.g., HF) | Bn (Benzyl) | Strong Acid / Hydrogenolysis | Quasi-orthogonal biosynth.com |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | tBu (tert-butyl) | Acid (e.g., TFA) | Fully Orthogonal iris-biotech.de |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst | Boc / Fmoc | Acid / Base | Fully Orthogonal ub.edu |
| pNZ (p-nitrobenzyloxycarbonyl) | Reduction (e.g., SnCl₂) | Boc / Fmoc / Alloc | Acid / Base / Pd(0) | Fully Orthogonal ub.edu |
Incorporation into Peptide and Peptidomimetic Frameworks
The principal application of Boc-4-nitro-L-phenylalanine lies in the synthesis of peptides and related structures. The Boc group provides robust protection of the α-amino group, which is stable under a variety of reaction conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA). nih.gov This characteristic is fundamental to the stepwise elongation of peptide chains. Furthermore, the nitro-functionalized side chain offers a strategic site for post-synthetic modifications, enabling the creation of peptides with tailored properties.
Boc-4-nitro-L-phenylalanine is fully compatible with the traditional Boc/Bzl strategy for Solid-Phase Peptide Synthesis (SPPS). nih.gov In this methodology, the peptide is assembled on a solid polymeric support, which simplifies the purification process by allowing reagents and byproducts to be washed away after each step. The choice of resin is critical and depends on whether the final peptide is desired as a C-terminal acid or amide.
The initial step involves anchoring the first Boc-protected amino acid to the resin. For synthesizing peptide acids, Phenylacetamidomethyl (PAM) resin is highly recommended. nih.govsigmaaldrich.com The benzyl (B1604629) ester-type linkage of PAM resins is significantly more stable to the repetitive TFA treatments required for Boc group removal compared to the original Merrifield resin, thereby minimizing premature cleavage and loss of peptide chains during synthesis. sigmaaldrich.comchempep.com For the synthesis of peptide amides, 4-Methylbenzhydrylamine (MBHA) resin is the support of choice in Boc-SPPS, as it yields the C-terminal amide upon final cleavage with a strong acid like hydrogen fluoride (B91410) (HF). chempep.com
The standard SPPS cycle using Boc-4-nitro-L-phenylalanine involves:
Deprotection: Removal of the Boc group using a solution of TFA in dichloromethane (B109758) (DCM). nih.govchempep.com
Neutralization: Treatment with a tertiary amine base, such as diisopropylethylamine (DIEA), to free the terminal amine for the next coupling step.
Coupling: Addition of the next Boc-protected amino acid, which is activated by a coupling reagent to facilitate amide bond formation.
Washing: Thorough washing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. The nitro group on the phenylalanine side chain remains stable throughout these steps.
Table 1: Resin Compatibility for Boc-SPPS
| Resin Type | Linkage Type | Final Product | Stability to TFA | Cleavage Agent | Reference(s) |
| Merrifield | Benzyl Ester | Peptide Acid | Moderate | HF | chempep.com |
| PAM | Phenylacetamidomethyl | Peptide Acid | High | HF | nih.govsigmaaldrich.comchempep.com |
| BHA | Benzhydrylamine | Peptide Amide | Moderate | HF | chempep.com |
| MBHA | Methylbenzhydrylamine | Peptide Amide | High | HF | chempep.com |
While SPPS is dominant for peptide synthesis, solution-phase peptide synthesis (SOPS), also known as liquid-phase peptide synthesis (LPPS), remains a valuable strategy, particularly for the large-scale production of shorter peptides. Boc-4-nitro-L-phenylalanine is readily employed in SOPS. In this approach, all reactions are carried out in a homogeneous solution, and the product is isolated and purified after each step.
The key to successful SOPS is the activation of the carboxylic acid group of the incoming amino acid to facilitate amide bond formation with the free amine of the growing peptide chain. A variety of condensation (coupling) reagents can be used with Boc-4-nitro-L-phenylalanine. mdpi.comresearchgate.netmdpi.com
Common strategies include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions. mdpi.commdpi.com More recently, phosphonium-based reagents and modern coupling agents like cyclic propylphosphonic anhydride (B1165640) (T3P®) have been shown to mediate rapid and efficient peptide bond formation with N-Boc amino acids in solution, generating water-soluble byproducts that simplify purification. mdpi.com A study demonstrated the successful synthesis of Leu-Enkephalin using an iterative SOPS protocol with N-Boc protected monomers and T3P® as the coupling reagent. mdpi.com
Table 2: Common Condensation Reagents for Solution-Phase Synthesis
| Reagent Class | Example(s) | Key Features | Reference(s) |
| Carbodiimides | DCC, DIC | Widely used, often combined with additives like HOBt to reduce epimerization. | mdpi.comresearchgate.net |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, particularly for sterically hindered amino acids. | researchgate.net |
| Uronium/Aminium Salts | HBTU, HATU | Fast reaction rates and high yields. | |
| Anhydrides | T3P® | Promotes rapid amidation with water-soluble byproducts, enhancing sustainability. | mdpi.com |
The nitro group of Boc-4-nitro-L-phenylalanine is a powerful tool for constructing cyclic peptides. It serves as a latent amino group that can be unmasked at a strategic point in the synthesis to facilitate macrocyclization. This approach allows for the creation of side-chain-to-side-chain or side-chain-to-tail linkages that are not possible with natural amino acids alone.
A well-documented strategy involves assembling a linear peptide on a solid support using Fmoc-SPPS, incorporating Fmoc-4-nitro-L-phenylalanine at a desired position. nih.gov After the linear sequence is complete, the nitro group is selectively reduced on the resin to an amine using a mild reducing agent like stannous chloride (SnCl₂). nih.gov This newly formed aminophenylalanine residue can then be coupled with the side chain of another amino acid, such as lysine (B10760008) or glutamic acid, to form a macrocycle. For example, a side-chain-to-side-chain cyclization was achieved by linking the newly formed amino group of the phenylalanine derivative to the side chain of a lysine residue using succinic acid as a linker. nih.gov
This method offers precise control over the cyclization site and the size of the resulting ring, enabling the synthesis of conformationally constrained peptides. Such constraints can significantly enhance biological activity and stability by locking the peptide into a bioactive conformation. nih.gov The reduction of the nitro group followed by intramolecular reaction is a key advantage, providing a pathway to cyclic structures that would otherwise be difficult to access. nih.govrsc.org
The synthesis of pseudopeptides and peptide analogs involves modifying the standard peptide structure, for instance by altering the amide backbone or the amino acid side chains, to improve properties like metabolic stability or receptor affinity. Boc-4-nitro-L-phenylalanine is an excellent starting point for such modifications.
The reduction of the nitro group to an aniline (B41778) derivative is the most common transformation. nih.gov This amine can then be further functionalized. For instance, it can be acylated or sulfonated to introduce new functionalities. In one study, a polymer-bound peptide containing a 4-aminophenylalanine residue (obtained from the reduction of the nitro analog) was reacted with methylsulfonyl chloride to yield a peptide analog with a sulfonamide group on the phenyl ring. nih.gov
Beyond simple functionalization, the amino acid scaffold of Boc-4-nitro-L-phenylalanine can be used to construct more complex peptidomimetics. Researchers have synthesized heteroditopic receptors by first coupling a benzocrown ether to the carboxylic acid of Boc-4-nitro-L-phenylalanine via DCC-promoted amidation. mdpi.com Following Boc deprotection, the resulting amine was reacted with dimethyl squarate to build a squaramide-based structure, effectively creating a chimeric molecule that merges peptide and synthetic receptor characteristics. mdpi.com
Utilization in Non-Peptidic Small Molecule Synthesis
The utility of Boc-4-nitro-L-phenylalanine extends beyond peptide chemistry into the realm of non-peptidic small molecule synthesis. Its inherent chirality and functional handles make it a valuable precursor for creating complex, enantiomerically pure molecules, particularly heterocyclic compounds.
The stereocenter of Boc-4-nitro-L-phenylalanine can be used to direct the stereochemical outcome of subsequent reactions, making it an attractive starting material for asymmetric synthesis. A powerful application is in the construction of chiral heterocyclic frameworks.
A notable example is the synthesis of complex ion pair receptors containing squaramide and benzocrown ether moieties. mdpi.com The synthesis begins with the DCC-promoted coupling of Boc-4-nitro-L-phenylalanine with other molecular fragments. The key step involves using the amine, revealed after Boc deprotection, to react with other reagents to build the heterocyclic system. This approach leverages the amino acid's chiral backbone to produce a final molecule with a defined three-dimensional structure. mdpi.com
Another general strategy involves the homologation of Boc-L-phenylalanine (a close relative) to a β-amino acid, which can then undergo intramolecular cyclization to form enantiomerically pure δ-substituted prolines, a class of chiral pyrrolidine (B122466) heterocycles. rsc.org This demonstrates how the chiral scaffold of phenylalanine derivatives can serve as a template for building new heterocyclic rings. The reduction of the nitro group in Boc-4-nitro-L-phenylalanine to an amine provides a nucleophilic center that can participate in intramolecular cyclization reactions, for example, with a carbonyl group elsewhere in the molecule, to form various nitrogen-containing heterocycles while retaining the original stereochemistry.
Construction of Complex Polycyclic Architectures
Boc-4-nitro-L-phenylalanine is an instrumental building block in the synthesis of complex molecular frameworks, including macrocyclic and polycyclic structures. Its utility is particularly evident in peptide synthesis, where it can be incorporated into a peptide chain that is subsequently cyclized.
A notable application is in the synthesis of dipeptides that can self-assemble into highly ordered nanostructures. For instance, the dipeptide Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, synthesized from Boc-4-nitro-L-phenylalanine, has been shown to self-assemble into nanotubes and microtapes. rsc.org This self-assembly is driven by hydrogen bonding and π–π stacking interactions, creating rigid structures with unique properties. rsc.org
Furthermore, Boc-4-nitro-L-phenylalanine is a crucial precursor in the synthesis of pharmacologically active compounds. It serves as a starting material for creating complex peptide-based drugs. For example, it is used in the coupling reaction with 4-fluoro-L-phenylalanine ethyl ester to produce a dipeptide intermediate. proquest.com This dipeptide is a key component in a multi-step synthesis of melphalan (B128) flufenamide, an anticancer peptidomimetic. proquest.com The process highlights the compound's role in building complex, biologically active macrocycles.
| Application Area | Specific Example | Key Feature/Process | Reference |
| Nanostructure Formation | Self-assembly of Boc-pNPhe-pNPhe | Forms nanotubes and microtapes via self-assembly | rsc.org |
| Pharmaceutical Synthesis | Synthesis of melphalan flufenamide intermediate | Coupling with another amino acid derivative to form a key dipeptide | proquest.com |
| Immunosuppressants | Synthesis of FR252921 analogues | Potential for incorporation into macrocyclic peptide chains | acs.org |
Exploitation of the Nitro Group for Diverse Functionalization
The para-nitro group on the phenyl ring of Boc-4-nitro-L-phenylalanine is not merely a passive substituent; it is a versatile functional group that enables a variety of subsequent chemical modifications. chemimpex.com Its strong electron-withdrawing nature activates the phenyl ring and provides a gateway to numerous other functionalities.
The most common transformation is the reduction of the nitro group to a primary amine (aniline derivative). This reaction is typically achieved with high efficiency through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). proquest.comresearchgate.net The resulting amino group can then undergo a host of further reactions, such as acylation or alkylation, making it a pivotal step in the synthesis of diverse derivatives. proquest.comvulcanchem.com
The nitro group also activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as thiols. Additionally, the nitro group possesses unique photophysical properties that can be exploited in photochemical reactions, such as nitro-to-nitrite rearrangement under UV light, opening avenues for the development of photoresponsive materials.
| Reaction Type | Reagents/Conditions | Product Type | Significance | Reference |
| Nitro Group Reduction | H₂/Pd-C, 2-methyltetrahydrofuran | 4-amino-L-phenylalanine derivative | Precursor for bioactive peptides, acylation, alkylation | proquest.com |
| Nucleophilic Aromatic Substitution | Thiophenol/K₂CO₃, DMF, 80°C | 3-(phenylthio)-phenylalanine derivative | C-S bond formation, introduction of new functional groups | |
| Peptide Coupling | DEPBT/DIPEA, DMF, 25°C | Dipeptide | Building block for complex peptides | |
| Photochemical Reaction | UV light (254 nm) | Nitrite derivative | Synthesis of photoresponsive materials |
Advanced Bioconjugation and Probe Development
The unique characteristics of Boc-4-nitro-L-phenylalanine and its derivatives make them highly valuable in the field of bioconjugation and for the development of sophisticated molecular probes. chemimpex.com These applications leverage the ability to transform the nitro group into other functionalities suitable for linking to biomolecules or for detecting biological processes.
Click Chemistry and Bioorthogonal Reaction Strategies
While Boc-4-nitro-L-phenylalanine does not directly participate in click chemistry, it is a key precursor for synthesizing derivatives that do. The most prominent example is its conversion to Boc-4-azido-L-phenylalanine. This transformation is achieved through a well-established synthetic route:
Nitration: L-phenylalanine is nitrated to produce 4-nitro-L-phenylalanine. mdpi.com
Boc-Protection: The amino group is protected with a Boc group. researchgate.net
Reduction: The nitro group is reduced to an amine. mdpi.com
Diazotization & Azidation: The resulting aniline derivative undergoes diazotization followed by azidation to yield the final 4-azido-L-phenylalanine. mdpi.com
The azide (B81097) moiety of Boc-4-azido-L-phenylalanine is a key functional group for bioorthogonal "click" reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and highly specific covalent linkage of the amino acid to molecules containing a terminal alkyne, such as modified proteins, nucleic acids, or small-molecule drugs, under mild, biologically compatible conditions. researchgate.net This strategy is fundamental for creating complex bioconjugates and for labeling biomolecules in vivo and in vitro. nih.gov
Fluorescent and Affinity Labeling Probe Synthesis
The 4-nitro-L-phenylalanine (pNO₂F) residue, derived from the deprotection of Boc-4-nitro-L-phenylalanine, has significant applications as a spectroscopic probe. nih.gov The nitro group can act as a fluorescence quencher, making it a useful component in "turn-off" or FRET-based probes. nih.govresearchgate.net For instance, the introduction of pNO₂F into a fluorescent peptide can quench its fluorescence, which can then be restored upon enzymatic cleavage of the peptide, providing a method for detecting protease activity. nih.gov
Moreover, the nitro group serves as a unique vibrational reporter. Its symmetric stretching vibration is sensitive to the local electrostatic environment, which can be monitored using infrared (IR) spectroscopy. nih.gov This property allows researchers to probe local protein structure and dynamics with minimal perturbation. nih.gov
Boc-4-nitro-L-phenylalanine is also a precursor for photoaffinity labels. The nitro group can be converted to a photochemically active group like an aryl azide, which, upon UV irradiation, forms a highly reactive nitrene intermediate capable of forming covalent bonds with nearby molecules. This is a powerful technique for identifying and mapping binding sites of receptors or enzymes. researchgate.netmdpi.com
| Probe Type | Key Functional Group | Principle of Operation | Application | Reference |
| Fluorescence Quenching Probe | Nitro group (-NO₂) | Quenches fluorescence of a nearby fluorophore | Detecting enzyme activity | nih.govresearchgate.net |
| Vibrational Reporter | Nitro group (-NO₂) | IR absorption frequency is sensitive to the local environment | Probing protein structure and dynamics | nih.gov |
| Photoaffinity Label | Aryl azide (from nitro group) | Photochemical activation to form a reactive nitrene | Identifying ligand-binding sites | researchgate.netmdpi.com |
| Click Chemistry Handle | Azide (from nitro group) | Bioorthogonal reaction with alkynes | Site-specific labeling and bioconjugation | researchgate.net |
Site-Specific Modification of Biomolecules
One of the most advanced applications of 4-nitro-L-phenylalanine is its site-specific incorporation into proteins using amber codon suppression technology. researchgate.net This powerful genetic code expansion technique allows for the introduction of this noncanonical amino acid at any desired position within a protein's sequence in living cells. nih.govresearchgate.net
The process involves an engineered, orthogonal tRNA synthetase/tRNA pair. The synthetase is evolved to specifically recognize 4-nitro-L-phenylalanine and charge it onto its cognate tRNA. This tRNA is engineered to recognize the amber stop codon (UAG). When the ribosome encounters a UAG codon in the mRNA sequence, this specialized tRNA inserts 4-nitro-L-phenylalanine, rather than terminating translation.
Structural and Conformational Elucidation of Boc 4 Nitro L Phenylalanine and Its Conjugates
Advanced Spectroscopic Methodologies for Conformational Analysis
Spectroscopic techniques are indispensable tools for probing the conformational landscape of molecules. For Boc-4-nitro-L-phenylalanine and its derivatives, methods such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Infrared (IR) spectroscopy provide detailed insights into their structure and behavior in different environments.
NMR spectroscopy is a powerful method for determining the three-dimensional structure and conformational dynamics of molecules in solution. For Boc-4-nitro-L-phenylalanine, ¹H and ¹³C NMR studies provide definitive evidence of its covalent structure and offer clues about its preferred conformation.
In a study of Boc-L-phenylalanine, a closely related compound, the conformation in solution was investigated using ¹H NMR spectroscopy. researchgate.net The data indicated an equilibrium between different rotamers, with the urethane (B1682113) bond adopting a specific conformation. researchgate.net For Boc-4-nitro-L-phenylalanine derivatives, NMR is used to confirm successful synthesis and protection of the amino group. The appearance of a characteristic singlet for the nine protons of the tert-butyl group in ¹H NMR spectra is a key indicator of the Boc group's presence. In the synthesis of heteroditopic receptors starting from Boc-4-nitro-L-phenylalanine, both 1D and 2D NMR techniques were crucial for characterizing the intermediates and final products, confirming the connectivity and spatial arrangement of the atoms. mdpi.com
Specific chemical shifts in DMSO-d₆ have been reported for conjugates derived from Boc-4-nitro-L-phenylalanine, providing a spectral fingerprint for the molecular scaffold. mdpi.com
Table 1: Representative ¹³C NMR Chemical Shifts for a Squaramide Receptor Derived from Boc-4-nitro-L-phenylalanine in DMSO-d₆ mdpi.com
| Functional Group/Carbon Environment | Chemical Shift (δ) in ppm |
|---|---|
| Squaramide Carbonyls | 184.4, 181.1 |
| Amide/Carbamate (B1207046) Carbonyls | 169.0, 167.8, 163.3 |
| Aromatic C-NO₂ | 147.0 |
| Aromatic C-H & C-C | 148.5, 145.3, 144.7, 141.5, 132.1, 131.6, 131.5, 125.4, 123.7 |
| Methoxy/Ether Carbons | 70.3, 69.2, 69.1, 68.8, 68.5 |
| Aliphatic CH | 58.1 |
| Aliphatic CH₂ | 41.2 |
Note: This table is based on data for a complex derivative and illustrates the type of information obtained from NMR.
Circular Dichroism (CD) spectroscopy is an essential technique for analyzing the secondary structure of chiral molecules, particularly peptides and proteins. When Boc-4-nitro-L-phenylalanine is incorporated into a peptide chain, CD spectroscopy can reveal how this modification influences the peptide's folding into conformations like α-helices, β-sheets, or random coils.
Studies on peptide conjugates have shown that CD analysis is critical for evaluating their secondary structure and thermal stability. gla.ac.uk For example, the mean residue ellipticity at 222 nm ([Θ]₂₂₂) is a well-established quantifier of helical content in peptides. diva-portal.org The conjugation of molecules to peptides can potentially alter their native conformation. However, CD studies on octreotide (B344500) modified at its disulfide bond showed that the peptide's structure was fully recovered after modification, as the CD spectra of the conjugates were nearly superimposable with the original peptide. mpg.de In contrast, modifications at key amino acid residues involved in receptor binding, such as lysine (B10760008), can lead to significant conformational changes detected by CD. mpg.de
In the context of conjugates involving cyclodextrins and peptides, CD experiments have demonstrated changes in the secondary structure upon conjugation, which can affect biological functions like inhibiting protein aggregation. mdpi.com Therefore, for any peptide conjugate of Boc-4-nitro-L-phenylalanine, CD spectroscopy would be a primary method to assess whether the incorporation of this unnatural amino acid disrupts or stabilizes known secondary structural motifs.
For N-protected phenylalanine derivatives, such as N-tert-butoxy carbonyl-L-phenylalanine, FT-IR and FT-Raman spectra have been recorded and analyzed in detail. researchgate.netresearchgate.net The vibrational frequencies are assigned to specific motions of the molecule's constituent parts, such as C=O stretching of the carboxyl and carbamate groups, N-H stretching, and various vibrations of the aromatic ring. researchgate.net For instance, the C=O stretching band of a carboxyl group is typically observed around 1730 cm⁻¹, while N-H stretching bands appear in the range of 3200-3400 cm⁻¹. researchgate.net
In studies of dipeptides, IR and Raman spectroscopy have been used to distinguish between linear and cyclic structures and to confirm the zwitterionic state of the molecule. acs.org The presence of strong hydrogen bonds, which significantly influences molecular packing and conformation, can be inferred from shifts in the vibrational frequencies of the involved functional groups, such as N-H and O-H. researchgate.net Raman spectroscopy is also particularly sensitive to the conformations of aliphatic chains and aromatic rings. nih.govresearchgate.net For a dipeptide containing 4-nitro-L-phenylalanine, Raman spectroscopy was used alongside X-ray diffraction to study the crystallinity and orientation of self-assembled nanostructures. rsc.org
Table 2: General IR Absorption Regions for Boc-Amino Acids researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretching | 3400 - 3200 |
| C-H Stretching (aromatic & aliphatic) | 3100 - 2800 |
| C=O Stretching (Carboxylic Acid/Carbamate) | 1750 - 1680 |
| N-O Asymmetric Stretching (Nitro Group) | 1560 - 1515 |
| N-O Symmetric Stretching (Nitro Group) | 1355 - 1315 |
X-ray Crystallography for Solid-State Molecular Architecture
While spectroscopic methods provide invaluable data on solution-state conformation, single-crystal X-ray diffraction offers an unambiguous, high-resolution picture of a molecule's three-dimensional structure in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the precise arrangement of molecules within a crystal lattice.
The principles of crystal engineering guide the self-assembly of molecules into ordered, crystalline solids. For Boc-4-nitro-L-phenylalanine and its conjugates, the interplay of intermolecular forces dictates the crystal packing. Studies on related dipeptides, such as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, reveal how these molecules arrange themselves in the crystal. preprints.orgpreprints.org This dipeptide was found to crystallize in the P2₁ space group with two molecules per unit cell. preprints.org
Table 3: Crystallographic Data for a Boc-4-nitro-L-phenylalanine Conjugate preprints.org
| Parameter | Boc-pNPhepNPhe Dipeptide |
|---|---|
| Empirical Formula | C₂₃H₂₆N₄O₉ |
| Formula Weight | 502.48 |
| Temperature (K) | 100 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.3347(3) |
| b (Å) | 5.9223(2) |
| c (Å) | 19.5393(6) |
| β (°) | 92.593(1) |
| Volume (ų) | 1194.20(6) |
| Z (molecules/unit cell) | 2 |
Note: This data is for a dipeptide containing the 4-nitro-phenylalanine moiety, illustrating typical crystallographic parameters.
The solid-state architecture of molecular crystals is stabilized by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. rsc.orgacs.org Hydrogen bonds are particularly important in governing the structure of amino acid and peptide crystals. acs.org
Computational Chemistry and Molecular Modeling Insights
Computational chemistry and molecular modeling serve as powerful tools to investigate the structural and electronic properties of Boc-4-nitro-L-phenylalanine at an atomic level. These methods provide insights that are often difficult to obtain through experimental techniques alone. By simulating the behavior of the molecule, researchers can predict its preferred conformations, electronic charge distribution, and potential interactions with biological macromolecules. This section delves into the application of Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and ligand-protein docking to elucidate the characteristics of Boc-4-nitro-L-phenylalanine.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can determine various electronic properties, such as the distribution of electron density, the energies of molecular orbitals, and the nature of chemical bonds. For Boc-4-nitro-L-phenylalanine, DFT studies are crucial for understanding how the electron-withdrawing nitro group and the bulky tert-butoxycarbonyl (Boc) protecting group influence the electronic environment of the L-phenylalanine scaffold.
DFT calculations on related nitroaromatic compounds and Boc-protected amino acids provide a framework for understanding the electronic characteristics of Boc-4-nitro-L-phenylalanine. researchgate.netresearchgate.netacs.org The nitro group at the para position of the phenyl ring is a strong electron-withdrawing group, which significantly impacts the electron distribution across the aromatic system. This leads to a polarization of the molecule, affecting its reactivity and intermolecular interactions. The Boc protecting group, while primarily steric in nature, also influences the electronic properties of the amide bond. acs.org
Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity. In the case of Boc-4-nitro-L-phenylalanine, the nitro group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and potentially increasing its reactivity in certain chemical transformations. researchgate.net
The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visualizes the charge distribution and allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For Boc-4-nitro-L-phenylalanine, the MEP would likely show a region of negative potential around the nitro group and the carbonyl oxygens of the Boc and carboxylic acid moieties, indicating these as potential hydrogen bond acceptors.
Table 1: Representative DFT Calculated Electronic Properties for 4-Nitroaniline
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Dipole Moment | 6.8 D |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility and dynamics of a molecule in various environments, such as in solution. acs.orggmu.ac.ae For Boc-4-nitro-L-phenylalanine, MD simulations are invaluable for exploring its accessible conformations and understanding how it might behave in a biological context.
The conformational landscape of a peptide or amino acid derivative is largely determined by the rotational freedom around its single bonds, described by dihedral angles. In Boc-4-nitro-L-phenylalanine, key dihedral angles include those in the amino acid backbone (phi, psi) and the side chain (chi angles). The bulky Boc protecting group can restrict the conformational freedom of the backbone, influencing the preferred phi and psi angles. researchgate.netacs.org
A typical MD simulation of Boc-4-nitro-L-phenylalanine would involve placing the molecule in a box of solvent (e.g., water) and simulating its movement over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can provide information on:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF): To identify the more flexible regions of the molecule.
Dihedral Angle Distributions: To determine the most populated conformational states.
Solvent Accessible Surface Area (SASA): To understand the exposure of different parts of the molecule to the solvent. acs.org
The following table presents a hypothetical summary of results that could be obtained from an MD simulation of Boc-4-nitro-L-phenylalanine, illustrating the types of insights gained.
Table 2: Illustrative Data from a Hypothetical MD Simulation of Boc-4-nitro-L-phenylalanine
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Average RMSD | Overall structural stability | A low and stable RMSD value would indicate that the molecule maintains a relatively rigid conformation. |
| RMSF of Phenyl Ring | Flexibility of the side chain | Higher RMSF values for the phenyl ring atoms would suggest significant rotational freedom. |
| Dominant Dihedral Angles (φ, ψ) | Preferred backbone conformation | The simulation might reveal a preference for extended or folded backbone conformations. |
| Intramolecular H-bonds | Stabilizing interactions | The presence of persistent hydrogen bonds between the Boc group and the backbone could be identified. |
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netajprd.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. For Boc-4-nitro-L-phenylalanine, docking studies can predict its binding mode to various protein targets, providing hypotheses about its potential biological activity.
The process of molecular docking involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to rank the resulting poses. A good docking result is characterized by a low binding energy and favorable intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. academie-sciences.fr
Boc-4-nitro-L-phenylalanine has been investigated as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a therapeutic target for type 2 diabetes and obesity. lookchem.comresearchgate.netshu.ac.uk Docking studies of Boc-4-nitro-L-phenylalanine into the active site of PTP1B would aim to identify key interactions that contribute to its binding affinity. The nitro group, with its electron-withdrawing nature and potential for hydrogen bonding, could play a significant role in anchoring the ligand within the binding pocket. researchgate.net The phenyl ring can engage in hydrophobic or π-π stacking interactions with aromatic residues in the active site, while the carboxylic acid and Boc groups can form additional hydrogen bonds or van der Waals contacts. researchgate.netacademie-sciences.fr
A successful docking study would provide a detailed 3D model of the ligand-protein complex, highlighting the specific amino acid residues involved in the interaction. This information is crucial for the rational design of more potent and selective inhibitors.
The table below summarizes the types of interactions that might be predicted from a docking study of Boc-4-nitro-L-phenylalanine with a protein target like PTP1B.
Table 3: Predicted Interactions from a Hypothetical Docking Study of Boc-4-nitro-L-phenylalanine with a Protein Active Site
| Interacting Part of Ligand | Type of Interaction | Potential Interacting Protein Residue(s) |
|---|---|---|
| Nitro Group | Hydrogen Bond, Electrostatic | Arginine, Lysine (positively charged residues) |
| Phenyl Ring | Hydrophobic, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan (aromatic residues) |
| Carboxylic Acid | Hydrogen Bond, Ionic Interaction | Serine, Threonine, Aspartate, Glutamate, Arginine |
| Boc Group Carbonyl Oxygen | Hydrogen Bond | Backbone NH groups, polar side chains |
| Boc Group tert-Butyl | van der Waals, Hydrophobic | Leucine, Isoleucine, Valine (aliphatic residues) |
Investigation of Biological Interactions and Therapeutic Modalities
Enzyme Inhibition and Activation Studies
The structure of Boc-4-nitro-L-phenylalanine makes it a valuable component in the study of enzyme kinetics and inhibition. chemimpex.com The nitro group, being strongly electron-withdrawing, can influence the compound's interaction with enzyme active sites. This property is particularly useful in designing enzyme inhibitors, where the modified amino acid can mimic a natural substrate to block an enzyme's activity. chemimpex.comchemimpex.com For instance, derivatives of phenylalanine have demonstrated the ability to inhibit enzymes involved in metabolic pathways, which can be a strategic approach in cancer therapy.
Receptor Binding and Signaling Pathway Modulation
Derivatives of Boc-4-nitro-L-phenylalanine are instrumental in studying receptor binding and modulating signaling pathways. The core structure can be incorporated into peptides to enhance their affinity for specific receptors. A notable application is in the construction of heteroditopic receptors capable of interacting with salts, where a 4-nitro-L-phenylalanine scaffold was used to create receptors that can bind anions with the help of alkali metal cations. mdpi.com This research opens avenues for regulating ion concentration under interfacial conditions. mdpi.com Furthermore, derivatives are being investigated for their potential effects on neurotransmitter systems, contributing to the understanding of neurological disorders. chemimpex.com
Role in Prodrug Design and Controlled Release Systems
Boc-4-nitro-L-phenylalanine is a key intermediate in the synthesis of prodrugs, which are inactive compounds that are converted into active drugs within the body. chemimpex.com This approach can improve the bioavailability and targeted delivery of therapeutic agents. chemimpex.com For example, it has been used in the synthesis of a sesamol (B190485) carbamate-L-phenylalanine prodrug designed to target the L-Type Amino Acid Transporter 1 (LAT1), which is overexpressed in some cancer cells. mdpi.com The carbamate (B1207046) linkage in this prodrug allows for a sustained release of the active compound, sesamol, through enzymatic hydrolysis within the cells. mdpi.com This strategy offers the potential for prolonged therapeutic action and less frequent administration. mdpi.com
| Prodrug Component | Linkage | Release Mechanism | Target | Reference |
| Sesamol | Carbamate | Enzymatic Hydrolysis | LAT1 | mdpi.com |
| Chlorambucil (B1668637) | Amide | Not specified | LAT1 | researchgate.netnih.gov |
Development of Targeted Delivery Strategies
The chemical properties of Boc-4-nitro-L-phenylalanine make it suitable for developing targeted drug delivery systems. chemimpex.com By incorporating this amino acid derivative into drug molecules, researchers can enhance their transport across biological membranes. A significant area of research is the targeting of the L-type Amino Acid Transporter 1 (LAT1), which is responsible for transporting large neutral amino acids. researchgate.net Since LAT1 is often overexpressed in cancer cells, designing drugs that are recognized as substrates for this transporter is a promising strategy for targeted cancer therapy. researchgate.net Boc-4-nitro-L-phenylalanine has been a precursor in the synthesis of chlorambucil derivatives designed to utilize LAT1 for enhanced intracellular uptake into cancer cells. researchgate.netnih.govmdpi.com
Biochemical Pathway Interrogation Using Derivatized Analogs
Derivatized analogs of Boc-4-nitro-L-phenylalanine are used as chemical probes to investigate biochemical pathways. The nitro group can be chemically modified, for instance, by reduction to an amino group, to create analogs like Boc-4-amino-L-phenylalanine. mdpi.commdpi.com These analogs can then be used in various biochemical assays. For example, photoaffinity labeling, a technique used to identify and study protein-ligand interactions, has utilized photophore-bearing L-phenylalanine derivatives to analyze biological functions. researchgate.net
Contributions to Structure-Activity Relationship (SAR) Studies in Drug Discovery
Boc-4-nitro-L-phenylalanine and its derivatives are crucial for conducting structure-activity relationship (SAR) studies, which are fundamental to drug discovery. chemimpex.com SAR studies investigate how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound containing Boc-4-nitro-L-phenylalanine and observing the effects on its efficacy, researchers can identify the key chemical features required for optimal therapeutic activity. acs.org For example, the introduction of a nitro group alters the electronic properties of the phenyl ring, which can significantly impact how the molecule interacts with its biological target. The synthesis of various analogs of angiotensin II containing modified phenylalanine residues, including those derived from Boc-4-nitro-L-phenylalanine, has been instrumental in understanding the SAR for this class of compounds. researchgate.net
Applications in Materials Science and Supramolecular Chemistry
Self-Assembly of Peptidic and Non-Peptidic Supramolecular Architectures
Boc-4-nitro-L-phenylalanine is a key component in the design of self-assembling systems, particularly in the formation of peptidic supramolecular structures. While the single molecule itself can be a precursor, it is often incorporated into dipeptides to study self-assembly phenomena.
A notable example is the dipeptide Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhe-pNPhe). This molecule exhibits a remarkable dual self-assembly behavior in solutions of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFP) and water or ethanol. researchgate.netpreprints.org Initially, it forms nanotubes, which then further self-assemble into larger microtapes. researchgate.netpreprints.org This hierarchical self-organization is driven by a combination of non-covalent interactions, including hydrogen bonds between the peptide backbones, electrostatic interactions, and van der Waals forces. preprints.org The resulting supramolecular structures are well-ordered, a characteristic confirmed by X-ray diffraction studies which show a non-centrosymmetric crystal structure. preprints.orgpreprints.org
The self-assembly process is not limited to peptidic structures. Derivatives of L-phenylalanine with a Boc protecting group have been shown to act as organogelators. semanticscholar.org For instance, L-phenylalanine dihydrazide derivatives can form stable, thermally reversible organogels in various organic solvents at low concentrations. semanticscholar.org The formation of these gels is dependent on intermolecular forces like hydrogen bonding and π-π stacking, creating a fibrous network that entraps the solvent. semanticscholar.org Although this study focused on other L-phenylalanine derivatives, it highlights the potential of Boc-protected amino acids, including the nitro-substituted variant, to serve as scaffolds for non-peptidic supramolecular gels.
The table below summarizes the self-assembly characteristics of a dipeptide containing Boc-4-nitro-L-phenylalanine.
| Self-Assembling Molecule | Solvent System | Resulting Supramolecular Architecture | Driving Forces |
| Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine | HFP/Ethanol or HFP/Water | Nanotubes which self-assemble into microtapes | Hydrogen bonding, π-π stacking, van der Waals forces |
Development of Functional Advanced Materials
The ordered supramolecular architectures formed from Boc-4-nitro-L-phenylalanine derivatives possess unique functional properties, leading to their application in advanced materials. The chirality and non-centrosymmetric nature of the self-assembled crystals are particularly significant. preprints.orgrsc.org
Nonlinear Optical (NLO) Materials: Crystals of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine have been shown to exhibit significant nonlinear optical properties. preprints.orgpreprints.org Specifically, they display optical second harmonic generation (SHG), a property allowed by their acentric crystal structure (space group P2). preprints.orgresearchgate.net The effective NLO coefficient (deff) of these dipeptide micro-tapes has been estimated to be at least 0.52 pm/V. preprints.orgpreprints.org This value, while lower than some state-of-the-art inorganic crystals like β-barium borate, is notable for an organic, self-assembled material and highlights its potential in photonic applications. preprints.orgresearchgate.net
Piezoelectric Materials: The same dipeptide, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, demonstrates strong piezoelectric properties when embedded into electrospun polymer fibers, such as poly-L-lactic acid (PLLA). preprints.orgrsc.org The resulting hybrid material generates a significant voltage in response to periodic mechanical deformation. preprints.org The performance of these dipeptide-polymer fibers is noteworthy; the piezoelectric output voltage is double that of fibers containing the non-nitrated analogue, Boc-L-phenylalanyl-L-phenylalanine, under the same conditions. rsc.org This enhancement is attributed to the strong electron-accepting character of the nitro group, which increases the dipole moment within the crystalline nanotubes under applied force. rsc.org
Tough and Recyclable Polymers: Recent research has explored the use of 4-nitro-L-phenylalanine in creating tough and recyclable poly(urethane-urea) elastomers. researchgate.net While this example does not use the Boc-protected form directly in the final material, the amino acid derivative is a key renewable starting material. The principles of creating materials with reversible non-covalent bonds for enhanced mechanical properties and recyclability are relevant to the broader applications of functional amino acid derivatives. researchgate.net
The functional properties of materials derived from a dipeptide of Boc-4-nitro-L-phenylalanine are detailed below.
| Material | Property | Measured Value/Observation | Potential Application |
| Boc-pNPhe-pNPhe Crystals | Nonlinear Optical (SHG) | deff ≥ 0.52 pm/V | Photonics, Optical Devices |
| Boc-pNPhe-pNPhe@PLLA Fibers | Piezoelectricity | Output voltage is double that of the non-nitrated analogue | Nanogenerators, Sensors |
Role in Sensing and Detection Systems
The unique electronic and optical properties of Boc-4-nitro-L-phenylalanine and its derivatives suggest their potential use in sensing and detection systems. The nitroaromatic group can act as a quencher or modulator of fluorescence, a principle often exploited in chemical sensors.
While direct studies on Boc-4-nitro-L-phenylalanine as a sensor are limited, related dipeptides have shown interesting photoluminescence behavior. The dipeptide Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine exhibits aggregation-induced emission (AIE) in HFP/water solutions. rsc.org Its photoluminescence spectrum shows a significant red shift compared to its non-nitrated counterparts, with an intense emission peak at 357 nm. rsc.org This sensitivity of the emission properties to the aggregation state can be harnessed for developing fluorescent probes.
Furthermore, the integration of such dipeptides into polymer fibers that display blue luminescence opens up possibilities for creating optical sensing platforms. rsc.org The change in luminescence in response to external stimuli, such as the binding of an analyte or a change in the local environment, could form the basis of a detection system. For example, a modified tyrosine derivative, Fmoc-Tyr(3-NO2), which also contains a nitro group, forms a hydrogel whose gelation ability is sensitive to pH, indicating the potential for nitro-containing amino acid derivatives to act as pH sensors. mdpi.com
Chiral Recognition and Separation Methodologies
The inherent chirality of L-amino acids and their derivatives is fundamental to their application in chiral recognition and separation. Boc-4-nitro-L-phenylalanine is used in studies aimed at developing synthetic receptors capable of distinguishing between enantiomers of chiral molecules, particularly carboxylates.
In this context, various synthetic receptors have been tested for their ability to bind selectively to the D- or L-enantiomer of Boc-protected amino acids, including Boc-phenylalanine derivatives. mdpi.comresearchgate.net For example, receptors based on phenothiazine (B1677639) have been investigated for their stereo-differentiating properties with N-Boc-protected amino acids. researchgate.net These studies measure the stability constants of the complexes formed between the receptor and each enantiomer. The ratio of these constants (e.g., K_D/K_L) provides a measure of the receptor's enantioselectivity.
One study using a specific phenothiazine-based receptor (receptor 58) in acetonitrile (B52724) found that it exhibited good chiral recognition for amino acids protected with a Boc group. researchgate.net For D/L-Boc-Phenylalanine, a logK of 5.88 and 5.79 was observed, respectively, showing a modest but clear differentiation. researchgate.net Another receptor system demonstrated even higher chiral recognition for Boc-protected phenylalanine enantiomers, achieving a K_S/K_R ratio of 5.92. mdpi.com These findings are crucial for the development of chiral selectors for chromatography, chiral sensors, and asymmetric catalysis.
The table below presents data on the chiral recognition of Boc-protected phenylalanine enantiomers by a synthetic receptor.
| Receptor System | Guest Molecule | Solvent | Stability Constants (logK) | Enantioselectivity (K_D/K_L or K_S/K_R) |
| Phenothiazine Receptor 58 | D-Boc-Phenylalanine | Acetonitrile | 5.88 | 1.23 |
| Phenothiazine Receptor 58 | L-Boc-Phenylalanine | Acetonitrile | 5.79 | |
| Tryptophan-based Receptor 13 | N-Boc-phenylalanine | Not Specified | Not Specified | 5.92 |
Advanced Analytical Methodologies for Research Applications
High-Resolution Mass Spectrometry for Metabolite Profiling and Complex Mixtures
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of Boc-4-nitro-L-phenylalanine, particularly within complex biological matrices or reaction mixtures. HRMS instruments, such as the Orbitrap and time-of-flight (TOF) analyzers, provide accurate mass measurements with high resolution, enabling the confident determination of elemental compositions. d-nb.inforesearchgate.net This capability is crucial for distinguishing the target compound from other components with similar nominal masses and for identifying its potential metabolites or degradation products. d-nb.inforesearchgate.net
In metabolite profiling studies, liquid chromatography coupled to HRMS (LC-HRMS) allows for the separation of compounds prior to detection, providing an additional dimension of identification based on retention time. d-nb.info The fragmentation of the parent ion (MS/MS or MSn) provides structural information critical for the de novo identification of unknown metabolites. d-nb.inforesearchgate.net For instance, the fragmentation pattern of a modified phenylalanine derivative can reveal alterations to the side chain or loss of the Boc-protecting group. In one study analyzing a complex mixture, an Orbitrap Elite mass spectrometer was utilized to acquire detailed fragmentation spectra (up to MS⁴), which was instrumental in elucidating the complete chemical structure of an unknown metabolite. d-nb.inforesearchgate.net The high resolving power of the instrument (e.g., 30,000) is essential for separating isotopic peaks and resolving isobaric interferences. d-nb.info
Ion Mobility Mass Spectrometry (IMMS) offers a further dimension of separation based on the size, shape, and charge of an ion, which can resolve isomeric metabolites that are indistinguishable by mass alone. researchgate.net This technique is particularly advantageous for rapid metabolic fingerprinting of complex samples without extensive sample preparation. researchgate.net
| Parameter | Setting | Application Context | Reference |
| Mass Spectrometer | Orbitrap Elite | Metabolite structure elucidation | d-nb.info |
| Ionization Source | Heated Electrospray (HESI-II) | Analysis of polar compounds like amino acids | d-nb.info |
| Resolution (Full Scan) | 30,000 | Accurate mass measurement and formula determination | d-nb.info |
| Resolution (MSn Scan) | 15,000 | High-resolution fragment ion analysis | d-nb.info |
| Fragmentation | Collision-Induced Dissociation | Structural characterization | d-nb.info |
| Scan Range (m/z) | 100 - 450 | Covers the mass range for the parent compound and its expected metabolites | d-nb.info |
Chromatographic Separation Techniques for Enantiomeric Purity and Impurity Profiling
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of Boc-4-nitro-L-phenylalanine. sigmaaldrich.comjk-sci.com Impurity profiling is typically conducted using reversed-phase HPLC (RP-HPLC) with a C18 column, coupled with UV detection. mdpi.comorgsyn.org This method effectively separates the main compound from synthesis-related impurities, such as starting materials or by-products. Purity levels are often reported to be high, for example, ≥98% or ≥99% as determined by HPLC. sigmaaldrich.comjk-sci.comvwr.com
Ensuring the enantiomeric purity of Boc-4-nitro-L-phenylalanine is critical, as the biological activity of peptides is highly dependent on the stereochemistry of their constituent amino acids. Chiral HPLC is the primary technique for this analysis. There are two main strategies:
Direct Separation: This involves using a chiral stationary phase (CSP) that can differentiate between enantiomers. Macrocyclic glycopeptides, such as teicoplanin or ristocetin (B1679390) A, are examples of CSPs used for the enantioseparation of amino acids. researchgate.net
Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18). researchgate.netnih.gov An example of such an agent is (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester [(S)-NIFE]. researchgate.netnih.gov However, it has been noted that N-Boc protection can sometimes diminish the resolution quality in certain chiral separations. researchgate.net
The selection of the appropriate mobile phase, column, and detection wavelength is crucial for achieving optimal separation and sensitivity. orgsyn.org
| Parameter | Condition | Purpose | Reference |
| Technique | Reversed-Phase HPLC | Impurity profiling and quantification | mdpi.com |
| Column | BDS Hypersil C-18 (4.6 × 250 mm, 5 µm) | Separation of nonpolar to moderately polar compounds | mdpi.com |
| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid | Gradient elution for resolving complex mixtures | mdpi.com |
| Flow Rate | 0.8 - 1.0 mL/min | Standard analytical flow for 4.6 mm ID columns | mdpi.comorgsyn.org |
| Detector | UV Photodiode Array (PDA) | Detection and quantification of UV-active compounds | mdpi.com |
| Purity Confirmed | >97% to >99% | Quality control of the final product | jk-sci.com |
Capillary Electrophoresis and Microfluidic Platforms in Research Analysis
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, rapid analysis times, and low consumption of sample and reagents. nih.gov CE is well-suited for the analysis of charged molecules like amino acids. For enantiomeric separations of amino acids like phenylalanine, chiral selectors are added to the background electrolyte (BGE). nih.gov These selectors, such as cyclodextrins or chiral ionic liquids, form transient diastereomeric complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling their separation. nih.gov While no specific application of CE for Boc-4-nitro-L-phenylalanine is detailed in the provided context, the established methods for phenylalanine enantioseparation are directly applicable. nih.gov
Microfluidic platforms, often termed "organ-on-a-chip" or "body-on-a-chip," represent a frontier in research analysis. mdpi.comwhiterose.ac.uk These devices allow for the culture of cells in a more physiologically relevant microenvironment and can be used to study the metabolism and cellular effects of compounds. mdpi.com A microfluidic system could be used to expose specific cell types (e.g., liver or cancer cells) to a peptide containing Boc-4-nitro-L-phenylalanine. The effluent from the microfluidic chip could then be collected and analyzed by highly sensitive techniques like LC-MS to perform metabolomic studies on the compound's fate. whiterose.ac.uk This approach allows for the investigation of compound efficacy and metabolism in a controlled in vitro model that more closely mimics in vivo conditions. mdpi.comwhiterose.ac.uk
Quantitative Analytical Strategies for Biochemical Assays
Accurate quantification of Boc-4-nitro-L-phenylalanine or peptides derived from it is essential for biochemical assays, such as enzyme inhibition or cellular uptake studies. The two predominant analytical strategies for quantification are HPLC with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
HPLC-UV is a robust and widely accessible method. mdpi.com Quantification is based on the principle that the analyte's absorbance at a specific wavelength is proportional to its concentration. A calibration curve is generated using standards of known concentrations to quantify the analyte in unknown samples. The nitro group in Boc-4-nitro-L-phenylalanine provides a strong chromophore, making UV detection a suitable choice. For example, a quantitative HPLC-UV method was developed to analyze a prodrug of a L-phenylalanine derivative using a photodiode array detector. mdpi.com
LC-MS/MS is the preferred method for quantitative analysis in complex biological matrices like plasma due to its superior sensitivity and selectivity. nih.gov This technique combines the separation power of LC with the specific detection of MS/MS. In a typical assay, a stable isotope-labeled internal standard is used to ensure high precision and accuracy. The analysis is performed in selected reaction monitoring (SRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for the retention of highly polar analytes like amino acids, which are not well-retained on traditional reversed-phase columns. nih.gov
| Technique | Method | Key Features | Application | Reference |
| HPLC-UV | External Standard Calibration | Robust, accessible, suitable for pure or simple mixtures. | Quantification of prodrugs in solution. | mdpi.com |
| LC-MS/MS | HILIC with SRM | High sensitivity, high selectivity, use of internal standards. | Quantitative analysis of amino acids in human plasma. | nih.gov |
Future Research Directions and Translational Perspectives
Integration with Artificial Intelligence and Machine Learning for Drug Design
Boc-4-nitro-L-phenylalanine is a non-canonical amino acid, and its incorporation into peptide sequences can be strategically explored using AI. biorxiv.org Machine learning models, such as deep generative models, can design new peptide sequences containing this and other unnatural amino acids to target specific proteins with high affinity and specificity. biorxiv.orgmpu.edu.mo For instance, AI algorithms can predict how the introduction of the nitro-phenylalanine residue will influence a peptide's three-dimensional structure and its interaction with a biological target. nuvobio.comresearchgate.net Models like HighFold2 are being developed to accurately predict the structures of peptides containing unnatural amino acids, which is a significant step forward for designing novel therapeutics. researchgate.netnih.govoup.com
Key AI/ML application areas include:
De Novo Peptide Design: Generative models can create vast virtual libraries of peptides incorporating Boc-4-nitro-L-phenylalanine, tailored to bind to specific disease targets. mpu.edu.mo
Property Prediction: ML algorithms can forecast the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of molecules containing the nitro-phenylalanine moiety, reducing late-stage failures in drug development.
Structure-Activity Relationship (SAR) Analysis: AI can rapidly analyze SAR data to identify key structural features, including the role of the nitro group, that contribute to a compound's therapeutic efficacy.
Next-Generation Synthetic Strategies for Scalable Production
While Boc-4-nitro-L-phenylalanine is commercially available, the development of more efficient, scalable, and sustainable synthetic methods is a key area of future research. sarchemlabs.com Traditional batch synthesis methods for nitrating L-phenylalanine can be time-consuming and produce byproducts. nih.gov Next-generation strategies are focused on improving yield, purity, and environmental footprint.
Continuous Flow Synthesis: This approach offers significant advantages over traditional batch processing, including improved safety, consistency, and scalability. durham.ac.ukrsc.org A flow reactor process for peptide synthesis has been shown to be faster than conventional batch techniques. durham.ac.uk Adapting continuous-flow technology for the nitration and Boc-protection steps could lead to a more efficient and automated production of Boc-4-nitro-L-phenylalanine. thieme-connect.degoogle.com This method allows for precise control over reaction parameters, potentially increasing yields and minimizing the formation of unwanted isomers.
Green Chemistry and Biocatalysis: There is a growing emphasis on developing environmentally friendly chemical processes. unibo.itejcmpr.com Future research could explore greener solvents and reagents for the synthesis of Boc-4-nitro-L-phenylalanine. researchgate.net Furthermore, biocatalysis presents an intriguing alternative. The use of enzymes, such as nitroreductases or specialized N-oxygenases, could offer a highly specific and sustainable route to producing nitroaromatic compounds. nih.govresearchgate.netgoogle.com Research into engineering enzymes for the specific nitration of L-phenylalanine could pave the way for a completely biological synthesis pathway. dtic.mil
| Synthetic Strategy | Potential Advantages |
| Continuous Flow | Enhanced safety, improved scalability, higher consistency, reduced reaction times. durham.ac.ukrsc.orggoogle.com |
| Green Chemistry | Reduced environmental impact, use of sustainable materials, minimized hazardous waste. unibo.itejcmpr.com |
| Biocatalysis | High specificity, mild reaction conditions, potential for environmentally benign processes. researchgate.netdtic.mil |
Exploration of Novel Biological Targets and Therapeutic Areas
Boc-4-nitro-L-phenylalanine is a valuable tool for medicinal chemists to create novel compounds for targeted therapies. chemimpex.com The nitro group can be chemically reduced to an amine, providing a handle for further functionalization, or it can be used to modulate the electronic properties of the molecule to enhance binding to a biological target.
Oncology: The search for new anti-cancer drug targets is a major focus of modern drug discovery. technologynetworks.comclinicallab.com Recent studies have identified hundreds of new candidate priority drug targets across various cancer types. clinicallab.com Peptides and small molecules derived from Boc-4-nitro-L-phenylalanine can be synthesized to target these novel proteins. For instance, derivatives of nitroaromatic compounds are being explored for their ability to inhibit key enzymes like the Epidermal Growth Factor Receptor (EGFR), which is implicated in several cancers. nih.gov
Neuro-Oncology and Neurological Disorders: There is renewed interest in exploring metabolic pathways in tumors, including brain tumors, to find new therapeutic targets. targetedonc.comonclive.com Additionally, nitroaromatic amino acids have been investigated as inhibitors of neuronal nitric oxide synthase (NOS), an enzyme implicated in stroke and other neurological conditions. nih.gov This suggests that compounds derived from Boc-4-nitro-L-phenylalanine could be developed to target enzymes and receptors involved in both neuro-oncology and neurodegenerative diseases. nih.gov
Development of Innovative Materials and Nanosystems
Beyond pharmaceuticals, amino acids and peptides are gaining attention as building blocks for advanced biomaterials due to their ability to self-assemble into highly ordered nanostructures. nih.govnih.govnih.govresearchgate.net The unique properties of Boc-4-nitro-L-phenylalanine make it a compelling candidate for the development of innovative materials and nanosystems.
Recent research has demonstrated that a dipeptide analogue, Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine, can self-assemble into nanotubes and microtapes. rsc.org These nanostructures exhibit significant piezoelectric properties, meaning they can generate an electrical voltage in response to mechanical stress. rsc.org
Piezoelectric Nanomaterials: The self-assembled dipeptide structures were embedded into electrospun fibers, which generated a maximum output voltage of 58 V and a power density of 9 μW cm⁻². rsc.org The effective piezoelectric coefficient was estimated to be twice that of the well-studied diphenylalanine dipeptide, highlighting the potential of nitro-functionalized amino acids in this area. rsc.org Such materials could be used in biomedical sensors, energy harvesting devices, and for creating scaffolds for tissue engineering. nih.govnih.gov
| Property | Value | Reference |
| Maximum Output Voltage | 58 V | rsc.org |
| Power Density | 9 μW cm⁻² | rsc.org |
| Effective Piezoelectric Voltage Coefficient (g_eff) | ≅ 0.6 Vm N⁻¹ | rsc.org |
Furthermore, these self-assembled structures also possess interesting nonlinear optical (NLO) properties. The dipeptide was found to have an effective NLO coefficient (deff) of at least 0.67 pm V⁻¹, which is comparable to some inorganic NLO crystals. rsc.org
Multidisciplinary Research Collaborations and Global Initiatives
Realizing the full translational potential of Boc-4-nitro-L-phenylalanine requires a convergence of expertise from diverse scientific fields. The journey from a chemical building block to a therapeutic drug or a functional material is complex and necessitates an interdisciplinary approach. researchgate.netrroij.com
Future progress will depend on robust collaborations between:
Synthetic and Medicinal Chemists: To design and create novel derivatives and develop scalable, green synthetic routes. researchgate.netchemscene.com
Computational Biologists and AI Specialists: To build predictive models for drug design and material property simulation. nih.govbyu.edueurekaselect.com
Biologists and Pharmacologists: To identify and validate new biological targets and test the efficacy of novel compounds in disease models.
Materials Scientists and Nanotechnology Experts: To explore the self-assembly properties and develop applications for new nanomaterials in fields like bioelectronics and nanomedicine. researchgate.netnih.gov
Global initiatives that foster open data sharing and collaborative research platforms will be crucial. By bringing together researchers from academia, industry, and regulatory agencies, the development and translation of technologies based on Boc-4-nitro-L-phenylalanine can be accelerated, ultimately leading to innovations in medicine and materials science.
Q & A
Q. What are the optimal synthetic routes for Boc-4-nitro-L-phenylalanine, and how can purity be ensured?
The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) group to 4-nitro-L-phenylalanine via reaction with di-tert-butyl dicarbonate under alkaline conditions (e.g., in aqueous NaHCO₃ or DMF). The nitro group at the para position of the phenyl ring is retained from the precursor, 4-nitro-L-phenylalanine (CAS 949-99-5, ). To ensure purity:
Q. How does the Boc protection strategy influence downstream peptide synthesis?
The Boc group stabilizes the α-amino group during solid-phase peptide synthesis (SPPS), preventing unintended side reactions. It is selectively removed under acidic conditions (e.g., 30% TFA in DCM) without affecting acid-sensitive functionalities like nitro groups. This allows sequential coupling of amino acids while retaining the nitro substituent for later modifications (e.g., reduction to amines for bioconjugation) .
Q. What analytical methods are critical for characterizing Boc-4-nitro-L-phenylalanine?
- Melting Point Analysis : Compare observed mp (107°C) with literature values to assess purity .
- Optical Rotation : Verify enantiopurity (e.g., for Boc-L-phenylalanine derivatives, ).
- Mass Spectrometry : Confirm molecular weight (F.W. 310.3) via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can Boc-4-nitro-L-phenylalanine be incorporated into peptide sequences with sterically demanding residues?
- Coupling Optimization : Use coupling agents like HATU or PyBOP in DMF to enhance reactivity. Monitor coupling efficiency via Kaiser test or HPLC.
- Solubility Management : Pre-dissolve the compound in DMF or DMSO (10–20 mM) to avoid aggregation during SPPS .
- Side-Chain Compatibility : Ensure nitro group stability under SPPS conditions (e.g., piperidine for Fmoc removal does not affect nitro groups) .
Q. What strategies mitigate conflicting data in peptide synthesis yields when using Boc-4-nitro-L-phenylalanine?
- Controlled Deprotection : Verify Boc removal efficiency via TFA cleavage kinetics (e.g., 1 hr at 25°C) and quantify free amines with TNBS assay .
- Byproduct Analysis : Use LC-MS to detect nitro group reduction (e.g., unintended formation of 4-aminophenylalanine under reductive conditions) .
- Batch Consistency : Cross-validate synthetic batches via -NMR and elemental analysis to rule out impurities .
Q. How does the nitro group influence peptide stability and functionalization post-synthesis?
The nitro group serves as a latent handle for:
- Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine for bioconjugation (e.g., NHS ester coupling) .
- Click Chemistry : Post-reduction azide-alkyne cycloaddition (CuAAC) for fluorescent labeling .
- Stability Trade-offs : Nitro groups may increase peptide hydrophobicity, requiring optimization of solvent systems for folding .
Q. What are the best practices for storing Boc-4-nitro-L-phenylalanine to prevent degradation?
Q. How can conflicting solubility data be resolved for this compound in different solvent systems?
- Empirical Testing : Screen solvents (e.g., DMF, DMSO, THF) at 10–50 mg/mL. Note that solubility in water is negligible (<1 mg/mL) .
- Co-Solvents : Use DMF/water (4:1) for aqueous reactions.
- Derivatization : Prepare methyl or ethyl esters (e.g., Boc-4-nitro-L-phenylalanine ethyl ester, CAS N/A, ) for improved organic solubility.
Methodological Considerations
Q. How to troubleshoot failed SPPS couplings involving Boc-4-nitro-L-phenylalanine?
Q. What orthogonal protection schemes are compatible with Boc-4-nitro-L-phenylalanine?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
